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Compound of Interest

Compound Name: N-Ethylpropionamide

Cat. No.: B1205720

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
N-Ethylpropionamide (IUPAC Name: N-ethylpropanamide, CAS: 5129-72-6). The information
detailed below includes mass spectrometry and infrared spectroscopy data, along with general
experimental protocols. Despite extensive searches, specific experimental *H and 13C NMR
data for N-Ethylpropionamide were not readily available in the public domain.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for N-
Ethylpropionamide.

Mass Spectrometry (MS)

The mass spectrum of N-Ethylpropionamide is characterized by a molecular ion peak and
several fragment ions. The data presented in Table 1 was obtained from the NIST WebBook,
acquired via electron ionization (El).

Table 1: Mass Spectrometry Data for N-Ethylpropionamide
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Mass-to-Charge Ratio (m/z) Relative Intensity (%)
27 25.1

28 104

29 100.0

30 69.7

44 72.0

57 63.2

72 62.1

101 92.6

Infrared (IR) Spectroscopy

Infrared spectroscopy of N-Ethylpropionamide reveals characteristic absorption bands
corresponding to its functional groups. The primary vibrational modes of interest are the
carbonyl (C=0) stretch of the amide group and the N-H stretch.

Table 2: Key Infrared Absorption Bands for N-Ethylpropionamide

. . ) Typical Absorption Range
Functional Group Vibrational Mode

(cm™)
Amide (C=0) Stretch ~1640
Amide (N-H) Stretch ~3300

Experimental Protocols

This section outlines generalized experimental methodologies for the acquisition of the
spectroscopic data presented.

Mass Spectrometry (MS)
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Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to
elucidate the molecular weight and fragmentation pattern of N-Ethylpropionamide.

Methodology:

Sample Preparation: A dilute solution of N-Ethylpropionamide is prepared in a volatile
organic solvent, such as methanol or acetonitrile.

Injection: The sample solution is introduced into the mass spectrometer. For gas
chromatography-mass spectrometry (GC-MS), the sample is first vaporized and passed
through a GC column to separate it from any impurities.

lonization: Electron lonization (El) is a common method for small molecules like N-
Ethylpropionamide. In this process, the sample molecules are bombarded with a high-
energy electron beam, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based
on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Ethylpropionamide by measuring the
absorption of infrared radiation.

Methodology:

o Sample Preparation: For a liquid sample like N-Ethylpropionamide, a thin film is created by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

o Background Spectrum: A background spectrum of the empty salt plates is recorded to
account for any atmospheric and instrumental absorptions.

o Sample Spectrum: The salt plates with the sample are placed in the spectrometer, and the
infrared spectrum is recorded. The instrument measures the transmittance or absorbance of
infrared radiation at different wavenumbers.
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» Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(General Protocol)

Objective: To determine the structure of a molecule by analyzing the magnetic properties of its
atomic nuclei. While specific data for N-Ethylpropionamide was not found, a general protocol
for acquiring such data is provided below.

Methodology:
e Sample Preparation:

o Approximately 5-20 mg of the sample is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean NMR tube. The choice of solvent depends on the solubility of the
compound and should not have signals that overlap with the analyte's signals.

o A small amount of a reference standard, such as tetramethylsilane (TMS), is often added
to calibrate the chemical shift scale to O ppm.

e Instrument Setup:
o The NMR tube is placed in the spectrometer's probe.

o The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field
stability.

o The magnetic field homogeneity is optimized through a process called "shimming" to
obtain sharp, well-resolved signals.

o Data Acquisition:

o For 'H NMR, a pulse sequence is applied to excite the proton nuclei. The resulting free
induction decay (FID) signal is recorded.
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o For 3C NMR, a different pulse sequence, often with proton decoupling, is used to excite
the carbon-13 nuclei and record the FID.

» Data Processing:

[¢]

The FID is converted into a spectrum using a Fourier transform.

o The spectrum is phased to ensure all peaks are in the correct absorptive mode.
o The baseline of the spectrum is corrected to be flat.

o The chemical shifts are referenced to the TMS signal.

o The integrals of the 'H NMR signals are calculated to determine the relative number of
protons for each signal. The splitting patterns (multiplicity) and coupling constants are
analyzed to deduce the connectivity of the atoms.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting
spectroscopic data for a chemical compound like N-Ethylpropionamide.
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Caption: General workflow for spectroscopic analysis.
» To cite this document: BenchChem. [Spectroscopic Data of N-Ethylpropionamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1205720#spectroscopic-data-for-n-
ethylpropionamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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